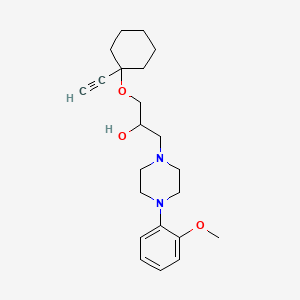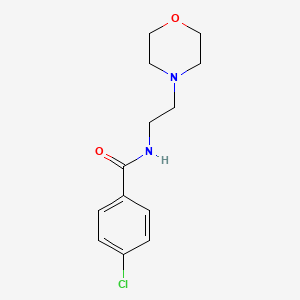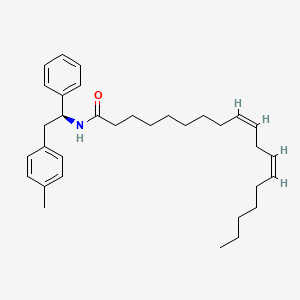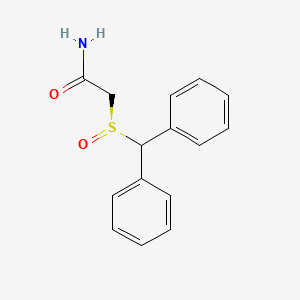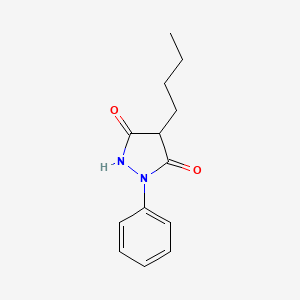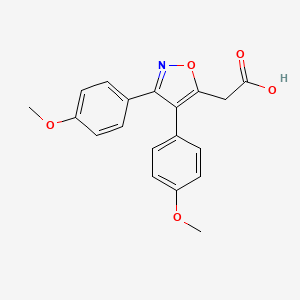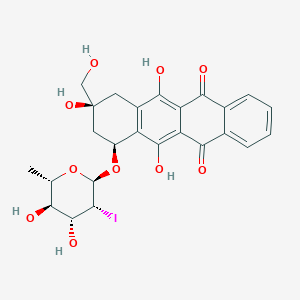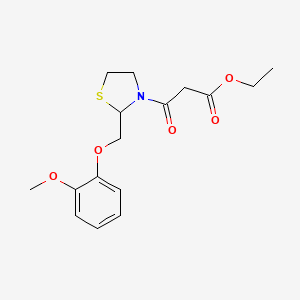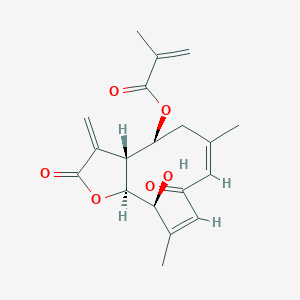
Metaproterenol
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’orciprenaline peut être synthétisée par plusieurs voies chimiques. Une méthode courante consiste à faire réagir le 3,5-dihydroxybenzaldéhyde avec l’isopropylamine pour former la base de Schiff correspondante, qui est ensuite réduite en amine à l’aide d’un agent réducteur tel que le borohydrure de sodium. L’amine résultante est ensuite soumise à une sulfonation pour donner du sulfate d’orciprenaline .
Méthodes de production industrielle : La production industrielle de l’orciprenaline implique généralement une synthèse à grande échelle utilisant des voies chimiques similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L’orciprenaline subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’orciprenaline peut être oxydée pour former des quinones, qui sont des composés comportant un cycle à six chaînons contenant deux groupes cétone.
Réduction : La réduction de l’orciprenaline implique généralement la conversion de l’intermédiaire de la base de Schiff en amine.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Le borohydrure de sodium est un agent réducteur courant utilisé dans la synthèse de l’orciprenaline.
Substitution : Les réactions de substitution électrophile aromatique peuvent être réalisées à l’aide de réactifs tels que les halogènes et les agents nitrants.
Principaux Produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : La forme amine primaire de l’orciprenaline.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la Recherche Scientifique
L’orciprenaline a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans des études sur les agonistes bêta-adrénergiques et leurs interactions avec les récepteurs.
Biologie : Étudié pour ses effets sur la relaxation des muscles lisses et son rôle dans les voies de signalisation cellulaire.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement de l’asthme, du bronchospasme et de la BPCO. Il est également utilisé dans la recherche sur les systèmes d’administration de médicaments et la pharmacocinétique.
Industrie : Utilisé dans le développement de dispositifs d’inhalation et de formulations pour les thérapies respiratoires
Applications De Recherche Scientifique
Orciprenaline has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on smooth muscle relaxation and its role in cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating asthma, bronchospasm, and COPD. It is also used in research on drug delivery systems and pharmacokinetics.
Industry: Utilized in the development of inhalation devices and formulations for respiratory therapies
Mécanisme D'action
L’orciprenaline exerce ses effets en stimulant les récepteurs bêta-2 adrénergiques exprimés dans les poumons, l’utérus et la vasculature irriguant les muscles squelettiques. Cette stimulation conduit à l’activation de l’adénylate cyclase intracellulaire, qui catalyse la conversion de l’adénosine triphosphate (ATP) en adénosine monophosphate cyclique (AMPc). L’augmentation des niveaux d’AMPc entraîne la relaxation des muscles lisses bronchiques et l’inhibition de la libération de médiateurs inflammatoires par les mastocytes .
Composés Similaires :
Isoprotérénol : Un agoniste bêta-adrénergique non sélectif avec des effets bronchodilatateurs similaires, mais moins de sélectivité pour les récepteurs bêta-2.
Albutérol (Salbutamol) : Un agoniste bêta-2 adrénergique sélectif avec une durée d’action plus longue et moins d’effets secondaires cardiovasculaires.
Unicité de l’orciprenaline : L’orciprenaline est unique par sa sélectivité modérée pour les récepteurs bêta-2 adrénergiques, offrant une bronchodilatation efficace avec des effets minimes sur les récepteurs alpha-adrénergiques. Cette sélectivité en fait un agent thérapeutique précieux pour les affections respiratoires avec un profil de sécurité favorable .
Comparaison Avec Des Composés Similaires
Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilator effects but less selectivity for beta-2 receptors.
Albuterol (Salbutamol): A selective beta-2 adrenergic agonist with a longer duration of action and fewer cardiovascular side effects.
Terbutaline: Another selective beta-2 adrenergic agonist with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Orciprenaline: Orciprenaline is unique in its moderate selectivity for beta-2 adrenergic receptors, providing effective bronchodilation with minimal effects on alpha-adrenergic receptors. This selectivity makes it a valuable therapeutic agent for respiratory conditions with a favorable safety profile .
Propriétés
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOINURANNBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048529 | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.7mg/L, 6.92e+00 g/L | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orciprenaline stimulates the β2-adrenergic receptor expressed in the lungs, uterus, and vasculature supplying skeletal muscles by acting as a moderately selective agonist. It exerts minimal or no effect on alpha-adrenergic receptors. Intracellularly, the actions of orciprenaline are mediated by cAMP, the production of which is augmented by beta stimulation. The drug is believed to work by activating adenylate cyclase, the enzyme responsible for producing the cellular mediator cAMP. | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
586-06-1 | |
| Record name | Metaproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orciprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | metaproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orciprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


